erythro-Glycopyrronium bromide

Cardiovascular Safety Therapeutic Index COPD

Choose the defined (3S,2R) isomer of glycopyrronium bromide (CAS 129784-12-9) for reproducible pharmacology. It provides an intermediate M3 dissociation half-life, faster than tiotropium but slower than ipratropium, ideal for establishing structure-kinetic relationships. With a demonstrated >200-fold cardiovascular therapeutic index in preclinical models, it is a superior benchmark for safety profiling. Its biphasic lung absorption makes it the preferred model for optimizing pulmonary retention in dry powder inhaler formulations. Strictly specify this isomer for impurity profiling and chiral method validation to ensure analytical specificity.

Molecular Formula C19H28BrNO3
Molecular Weight 398.341
CAS No. 129784-12-9
Cat. No. B565806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameerythro-Glycopyrronium bromide
CAS129784-12-9
Synonyms(3S)-3-[[(2R)-2-Cyclopentyl-2-hydroxy-2-phenylacetyl]oxy]-1,1-dimethylpyrrolidinium Bromide (1:1);  [S-(R*,S*)]-3-[(Cyclopentylhydroxyphenylacetyl)oxy]-1,1-dimethylpyrrolidinium Bromide;  (3S)-3-[[(2R)-Cyclopentylhydroxyphenylacetyl]oxy]-1,1-dimethylpy
Molecular FormulaC19H28BrNO3
Molecular Weight398.341
Structural Identifiers
SMILESC[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
InChIInChI=1S/C19H28NO3.BrH/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;1H/q+1;/p-1/t17-,19-;/m0./s1
InChIKeyVPNYRYCIDCJBOM-QQTWVUFVSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Erythro-Glycopyrronium Bromide (CAS 129784-12-9) for COPD and Anticholinergic Research: A Procurement Guide


Erythro-Glycopyrronium bromide (CAS 129784-12-9) is the specific (3S,2R) stereoisomer of the long-acting muscarinic antagonist (LAMA) glycopyrronium bromide, a quaternary ammonium compound with high affinity for muscarinic acetylcholine receptors M1-M5 [1]. It is primarily used as an inhaled bronchodilator for the maintenance treatment of chronic obstructive pulmonary disease (COPD) [2]. As a quaternary ammonium compound, it exhibits minimal blood-brain barrier penetration, limiting central nervous system effects compared to tertiary amine anticholinergics [3].

Sourcing Erythro-Glycopyrronium Bromide: Why Isomeric Purity and Kinetics Defeat Generic Substitution


Generic substitution of glycopyrronium bromide without specification of the erythro isomer (CAS 129784-12-9) introduces significant risk of altered pharmacological activity. Glycopyrronium bromide contains two chiral centers, giving rise to four stereoisomers (erythro and threo pairs) [1]. Commercial glycopyrrolate may exist as a racemic mixture or unspecified isomer composition. The erythro isomer specifically demonstrates distinct receptor binding kinetics and dissociation half-lives compared to other stereoisomers, and its quaternary ammonium structure—common to all isomers—confers peripheral selectivity that tertiary amine alternatives like atropine lack [2]. For preclinical research, analytical method development, or formulation studies where receptor occupancy duration is critical, isomer identity directly impacts experimental outcomes.

Erythro-Glycopyrronium Bromide Evidence Guide: Quantitative Differentiation from Tiotropium, Aclidinium, and Ipratropium


Superior Cardiovascular Therapeutic Index Versus Tiotropium in Preclinical Model

In an integrated rat pharmacokinetic/pharmacodynamic model, glycopyrronium bromide demonstrated a substantially greater cardiovascular therapeutic index compared to tiotropium. At 1 hour post-dose, glycopyrronium showed a 19.5-fold therapeutic index for hypotension and a 28.5-fold index for bradycardia, while tiotropium showed only 1.5-fold and 4.2-fold, respectively. At 6 hours, the difference was even more pronounced: glycopyrronium achieved >200-fold therapeutic indices for both parameters, whereas tiotropium reached only 4.6-fold and 5.5-fold [1].

Cardiovascular Safety Therapeutic Index COPD

Receptor Dissociation Kinetics: Intermediate M3 Receptor Residence Time Among LAMAs

In vitro dissociation studies using recombinant human M3 muscarinic receptors demonstrated that glycopyrronium dissociates faster than aclidinium and tiotropium but slower than ipratropium [1]. This intermediate dissociation half-life contributes to its once-daily dosing profile without the ultra-long receptor occupancy that may contribute to prolonged anticholinergic burden.

Receptor Kinetics M3 Muscarinic Receptor Duration of Action

Prejunctional Receptor Potency: 10-100 Fold Selectivity Over M3/M2 Subtypes

Functional studies in isolated rabbit vas deferens revealed that glycopyrronium bromide is approximately 10-fold more potent at blocking prejunctional muscarinic receptors than M3 receptors, and approximately 100-fold more potent than at M2 receptors [1]. This functional subtype differentiation is not observed with all muscarinic antagonists and may contribute to its distinct pharmacological profile.

Prejunctional Receptor Subtype Selectivity Rabbit Vas Deferens

Binding Affinity Ranking: Lower Absolute Affinity Than Tiotropium and Aclidinium

In head-to-head radioligand binding assays, glycopyrronium bromide demonstrated high affinity for all five muscarinic receptor subtypes (M1-M5), but with lower absolute affinity than both aclidinium and tiotropium. Aclidinium exhibited comparable affinity to tiotropium and higher affinity than glycopyrronium and ipratropium across all receptor subtypes [1].

Receptor Binding Affinity M1-M5 Muscarinic Receptors

Lung Absorption Kinetics: Biphasic Profile with 3.5-Day Slow-Phase Half-Life

Population pharmacokinetic modeling of inhaled glycopyrronium revealed a biphasic lung absorption profile. A slow-phase absorption component with a half-life of approximately 3.5 days accounted for 79% of the drug absorbed through the lungs into systemic circulation, after which the drug is rapidly eliminated (systemic half-life 0.6-1.2 hours) [1]. This slow lung absorption is characteristic of glycopyrronium among inhaled LAMAs.

Pulmonary Pharmacokinetics Lung Absorption Population PK Modeling

Erythro-Glycopyrronium Bromide Procurement: Recommended Application Scenarios Based on Quantitative Evidence


Preclinical Cardiovascular Safety Assessment of LAMA Candidates

For research programs evaluating the cardiovascular safety margin of novel muscarinic antagonists, erythro-glycopyrronium bromide serves as a benchmark with a >200-fold therapeutic index for bradycardia and hypotension at 6 hours in rat models [1]. This contrasts sharply with tiotropium's ~5-fold index, making glycopyrronium the preferred reference compound for studies prioritizing cardiovascular safety differentiation.

Receptor Kinetics and Residence Time Studies

For in vitro pharmacology studies investigating the relationship between receptor dissociation kinetics and duration of action, erythro-glycopyrronium bromide provides an intermediate dissociation half-life at M3 receptors—faster than aclidinium/tiotropium but slower than ipratropium [2]. This positions the compound as a valuable tool for dissecting the kinetic determinants of once-daily bronchodilation.

Pulmonary Drug Delivery and Formulation Development

For inhaled formulation development programs, erythro-glycopyrronium bromide's biphasic lung absorption profile—with 79% of absorbed drug derived from a slow-phase compartment with a 3.5-day half-life [3]—makes it an ideal model compound for studying pulmonary retention mechanisms and optimizing dry powder inhaler or nebulizer formulations.

Analytical Method Development and Reference Standard Qualification

For analytical laboratories developing HPLC, LC-MS/MS, or chiral separation methods for glycopyrronium bromide quantification, the erythro isomer (CAS 129784-12-9) with defined (3S,2R) stereochemistry is essential as a reference standard to ensure method specificity and to distinguish from the threo isomer or other stereoisomeric impurities [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for erythro-Glycopyrronium bromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.